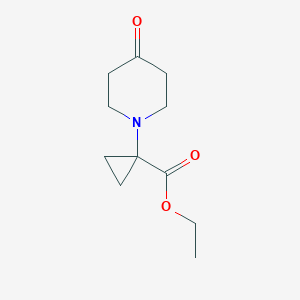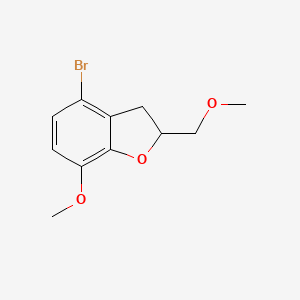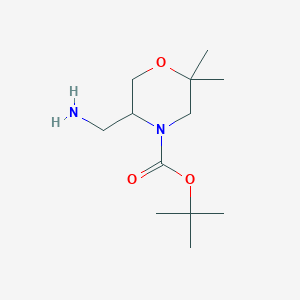![molecular formula C17H14N2O2 B12937018 1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione CAS No. 67749-18-2](/img/structure/B12937018.png)
1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phthalhydrazide with aromatic aldehydes, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts such as DBU-based ionic liquids to enhance the efficiency and yield of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high purity.
Analyse Des Réactions Chimiques
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.
Cyclization: Further cyclization reactions can be performed to create more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione can be compared with other similar compounds such as:
Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Phthalazine derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
The uniqueness of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
67749-18-2 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-8-18-16(20)14-9-12-6-2-3-7-13(12)10-15(14)17(21)19(11)18/h2-7,9-11H,8H2,1H3 |
Clé InChI |
VJHKQAVORRVILP-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


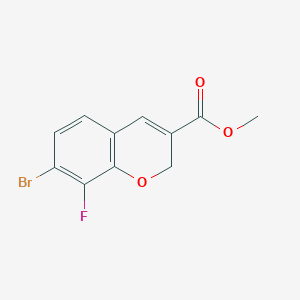

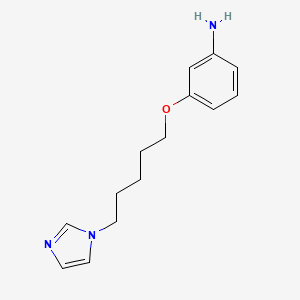
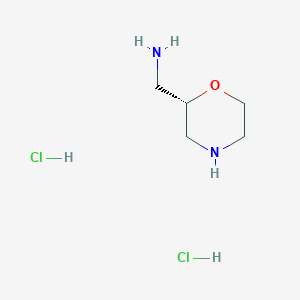
![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
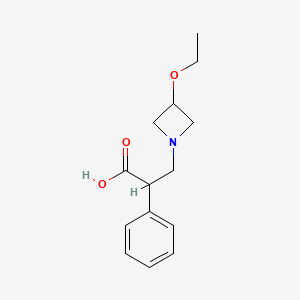
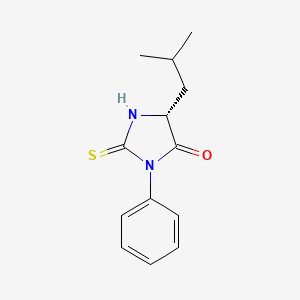

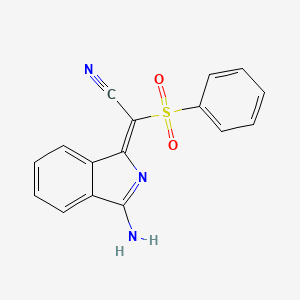
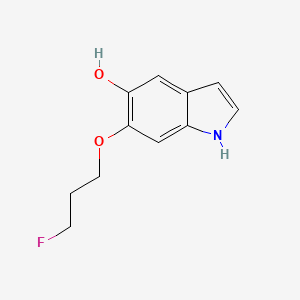
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
